Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)
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Overview
Description
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a glycine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a cyclohexyl group. It is commonly used in peptide synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected glycine with N-methyl-L-alanyl-2-cyclohexyl- using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, leading to the formation of biologically active peptides. It can also modulate protein-protein interactions by binding to specific sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, (2-carboxyphenyl)methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-buten-1-yl ester
Uniqueness
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected glycine and the cyclohexyl group makes it particularly useful in peptide synthesis and as an intermediate in various chemical reactions .
Properties
IUPAC Name |
2-cyclohexyl-2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-11(19(5)16(23)24-17(2,3)4)14(20)18-13(15(21)22)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWFBAGRUJPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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